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molecular formula C8H8O3 B073281 3',4'-Dihydroxyacetophenone CAS No. 1197-09-7

3',4'-Dihydroxyacetophenone

Cat. No. B073281
M. Wt: 152.15 g/mol
InChI Key: UCQUAMAQHHEXGD-UHFFFAOYSA-N
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Patent
US04202818

Procedure details

400 ml of a mixture of 1:8 v/v glacial acetic acid in water was added in two portions to a stirred mixture of 35 g of 4-(chloroacetyl)catechol in 300 ml of ethanol. At 10-minute intervals, four 10 g portions of 90% zinc dust were added, the mixture being held below about 45° C. The mixture then was stirred for 2 hours at 30°-40° C. and allowed to stand over a weekend. The liquid phase was decanted and stripped to a quarter of its volume under reduced pressure. The residue was extracted with ether. The ether extract was washed with sodium bicarbonate solution. The solvent was evaporated. The solid residue was recrystallized from toluene to give 4-acetylcatechol (1A), mp: 118°-119° C.
[Compound]
Name
mixture
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
four
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.Cl[CH2:6][C:7]([C:9]1[CH:10]=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])=[O:8]>O.C(O)C.[Zn]>[C:7]([C:9]1[CH:10]=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])(=[O:8])[CH3:6]

Inputs

Step One
Name
mixture
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35 g
Type
reactant
Smiles
ClCC(=O)C=1C=C(C(O)=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
four
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The mixture then was stirred for 2 hours at 30°-40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being held below about 45° C
WAIT
Type
WAIT
Details
to stand over a weekend
CUSTOM
Type
CUSTOM
Details
The liquid phase was decanted
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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